Tartaric acid dihydrazide is a derivative of tartaric acid, characterized by the substitution of its hydroxyl groups with hydrazide functional groups. This compound has garnered attention due to its unique structural features and potential applications in various fields, including organic synthesis and materials science. Tartaric acid dihydrazide is typically represented by the formula CHNO, indicating the presence of two hydrazide groups attached to the tartaric acid backbone.
Additionally, tartaric acid dihydrazide can be utilized in sol-gel processes, where it acts as a fuel in the synthesis of various materials, enhancing their structural properties and functionality . The compound’s reactivity is also leveraged in constructing photocatalytic covalent organic frameworks, showcasing its versatility in material science applications .
Tartaric acid dihydrazide can be synthesized through several methods:
Tartaric acid dihydrazide has a variety of applications:
Interaction studies involving tartaric acid dihydrazide focus on its reactivity with various functional groups and its role in forming supramolecular assemblies. These studies are crucial for understanding how tartaric acid dihydrazide can be utilized in drug delivery systems and as a precursor for more complex molecular architectures.
Tartaric acid dihydrazide shares similarities with several other compounds, particularly those containing hydrazide functional groups. Here are some comparable compounds:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Hydrazine | HN-NH | Simple structure; used as a reducing agent |
| Maleic hydrazide | CHNO | Contains a double bond; used in polymer synthesis |
| Fumaric acid dihydrazide | CHNO | Derived from fumaric acid; exhibits different reactivity |
| Benzoyl hydrazine | CHNO | Aromatic structure; used in pharmaceuticals |
Tartaric acid dihydrazide's uniqueness lies in its chiral nature derived from tartaric acid, which can impart specific stereochemical properties advantageous for certain applications in asymmetric synthesis and drug development.
The synthesis of tartaric acid dihydrazide proceeds through nucleophilic acyl substitution mechanisms involving the reaction between tartaric acid and hydrazine hydrate . The fundamental mechanistic pathway involves the direct replacement of hydroxyl groups in tartaric acid with hydrazide functional groups through a multi-step process . This transformation follows classical nucleophilic addition-elimination sequences where hydrazine acts as a superior nucleophile compared to ammonia due to the alpha-effect phenomenon [38].
The primary synthetic route involves dissolving tartaric acid in water, followed by the addition of hydrazine hydrate to the solution . The reaction typically requires heating the mixture under reflux conditions for several hours, during which the nucleophilic nitrogen atoms in hydrazine attack the carbonyl carbon centers of tartaric acid . The mechanistic pathway proceeds through tetrahedral intermediate formation, followed by elimination of water molecules to yield the final dihydrazide product [39].
Temperature control emerges as a critical parameter in optimizing the hydrazination reaction . Research demonstrates that precise temperature maintenance at approximately 20°C with controlled pH conditions significantly enhances reaction selectivity and prevents unwanted side reactions . The reaction mechanism benefits from acidic conditions that facilitate protonation of leaving groups, thereby improving the overall reaction kinetics .
Table 1: Physical Properties of Tartaric Acid Dihydrazide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₁₀N₄O₄ | [30] |
| Molecular Weight | 178.15 g/mol | [30] |
| Density | 1.626 g/cm³ | [30] |
| Boiling Point | 724.9°C at 760 mmHg | [30] |
| Appearance | White crystalline powder | |
| Index of Refraction | 1.608 | [30] |
| Polar Surface Area | 150.70 Ų | [30] |
| Exact Mass | 178.07 Da | [30] |
The mechanistic understanding extends to the role of hydrazine as an enhanced nucleophile due to the presence of adjacent lone pairs on nitrogen atoms [38]. This alpha-effect significantly increases the nucleophilicity of hydrazine compared to simpler amines, facilitating more efficient attack on electrophilic carbonyl centers [38]. The reaction proceeds through Langmuir-Hinshelwood mechanisms when considering surface-catalyzed processes, involving the formation of various nitrogen-hydrogen intermediates [37].
Table 2: Synthetic Methodologies for Tartaric Acid Dihydrazide
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Direct Hydrazination | Tartaric acid + Hydrazine hydrate | Acidic conditions, room temperature | Not specified | |
| Reflux Method | Tartaric acid + Hydrazine hydrate | Reflux, several hours | Not specified | |
| Optimized Temperature Control | Tartaric acid + Hydrazine hydrate | 20°C, controlled pH | High yield reported | |
| Continuous Flow Process (analogous dihydrazides) | Carboxylic acid + Hydrazine hydrate | 13-25 min residence time | 65-91% (for similar compounds) | [19] [21] |
Solvent-mediated crystallization represents a crucial aspect in obtaining high-purity tartaric acid dihydrazide with controlled crystal morphology [12]. The crystallization process typically employs ethanol-water mixtures as the primary solvent system, where the water activity plays a fundamental role in determining the final crystal form [12]. Research demonstrates that adjusting water activity through ethanol introduction enables crystallization at lower temperatures while maintaining product quality [12].
The crystallization methodology involves cooling the reaction mixture to precipitate the product, followed by filtration and drying to obtain the crystalline dihydrazide . The process benefits from controlled cooling rates that influence crystal habit and size distribution [13]. Temperature gradients during crystallization significantly affect the nucleation kinetics and subsequent crystal growth patterns [13].
Solvent selection critically impacts the crystallization efficiency and final product characteristics [15]. Polar solvents such as ethanol-water mixtures facilitate dissolution of the hydrazide compound while providing controlled supersaturation conditions for crystal formation . The solubility behavior in these mixed solvent systems follows predictable patterns that can be optimized for specific crystal size and purity requirements [12].
Table 3: Crystallization Parameters for Hydrazide Compounds
| Parameter | Optimal Conditions | Effect on Product | Reference |
|---|---|---|---|
| Solvent System | Ethanol-water mixtures | Controls solubility and crystal formation | [12] |
| Temperature Range | Room temperature to 4°C | Influences crystal habit and size | [15] [16] |
| Crystallization Time | Overnight to several days | Determines crystal quality | [15] |
| Morphology Control | Controlled cooling rate | Affects crystal shape and purity | [13] [28] |
| Purity Enhancement Method | Recrystallization | Improves product purity |
The crystallization process follows non-classical pathways involving intermediate hydrated states and solution clusters [13]. Analytical ultracentrifugation studies reveal that initial solution clusters aggregate to form early intermediates during the nucleation process [13]. These findings demonstrate the importance of water molecules in the crystallization mechanism, which are subsequently expelled during final crystal formation [13].
Advanced crystallization techniques include the use of reaction crystallization methods that generate supersaturated solutions with respect to the desired product [16]. This approach proves particularly effective when the solution remains saturated or unsaturated with respect to starting materials, enabling selective crystallization of the target compound [16].
Industrial production of tartaric acid dihydrazide faces significant challenges related to hydrazine handling, process scalability, and safety considerations [20]. The toxicological profile of hydrazine hydrate presents persistent adoption barriers due to its classification as hazardous material with volatility and toxicity concerns [22]. However, advancements in controlled delivery systems and closed-loop chemical management technologies have mitigated many safety concerns in industrial settings [22].
Temperature control precision emerges as a critical challenge in large-scale synthesis, where maintaining optimal reaction conditions becomes increasingly difficult with reactor size [32] [33]. Industrial processes require advanced process control systems to ensure consistent temperature and pH maintenance throughout the reaction vessel [33]. The reaction kinetics become more complex at industrial scale due to mass transfer limitations and heat dissipation challenges [32].
Scale-up precipitation issues represent another significant challenge, as the vigorous precipitation of dihydrazide products can lead to equipment clogging and back-pressure problems in continuous systems [19]. To address these challenges, continuous flow processing has emerged as a promising solution, offering better control over precipitation timing and location [21]. Large-scale synthesis demonstrations have achieved 200-gram production runs over 9-hour periods with 86% overall yields, equating to 22 grams per hour output [19].
Table 4: Industrial Production Challenges and Solutions
| Challenge | Impact | Solution/Mitigation | Reference |
|---|---|---|---|
| Hydrazine toxicity and handling | Safety concerns, regulatory compliance | Closed-loop systems, stabilizers | [20] [22] |
| Temperature control precision | Reaction selectivity and yield | Advanced process control systems | [32] [33] |
| Scale-up precipitation issues | Equipment clogging, process efficiency | Continuous flow processing | [19] [21] |
| Purity maintenance | Product quality and specifications | Multi-stage purification protocols | [23] |
| Waste management | Environmental compliance | Recycling and neutralization systems | [20] |
Environmental considerations add complexity to industrial production, as hydrazine hydrate presents ecological challenges due to its carcinogenic and toxic nature [20]. The compound primarily releases into water systems, posing risks to aquatic life and plant ecosystems [20]. Effective mitigation requires strict protocols in storage, waste management, and transport, which only a limited number of manufacturers actively implement [20].
Quality control throughout industrial production necessitates sophisticated monitoring systems to ensure consistent product specifications [23]. Multi-stage purification protocols become essential for maintaining pharmaceutical or research-grade purity levels . These systems typically incorporate multiple recrystallization steps and advanced analytical monitoring to verify product quality [23].
Purity assessment of tartaric acid dihydrazide requires comprehensive analytical protocols employing multiple complementary techniques [23] [24]. High Performance Liquid Chromatography serves as the primary quantitative method for purity determination, utilizing ultraviolet detection at wavelengths between 200-210 nanometers [23] [24]. The chromatographic separation typically employs C18 reversed-phase columns with mobile phases consisting of acetonitrile and water mixtures [23].
The optimized High Performance Liquid Chromatography method utilizes a Newcrom BH column (4.6 × 150 millimeters, 5 micrometers, 100 angstroms) with acetonitrile-water mobile phase (20:80 ratio) buffered with 0.2% phosphoric acid [23]. Flow rates of 1.0 milliliters per minute provide optimal separation with detection at 200 nanometers ultraviolet wavelength [23]. Method validation follows International Council for Harmonisation guidelines, encompassing specificity, linearity, precision, accuracy, and robustness parameters [24].
Elemental analysis provides compositional verification through quantitative determination of carbon, hydrogen, and nitrogen content [26]. The theoretical composition for tartaric acid dihydrazide (C₄H₁₀N₄O₄) requires carbon content of 26.97%, hydrogen 5.66%, and nitrogen 31.45% [26]. Experimental results typically show excellent agreement with calculated values when proper synthesis and purification protocols are followed [26].
Table 5: Analytical Methods for Purity Assessment
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| High Performance Liquid Chromatography | Quantitative purity determination | Ultraviolet detection at 200-210 nanometers, C18 column | [23] [24] |
| Elemental Analysis | Compositional verification | Carbon, hydrogen, nitrogen content | [26] |
| Nuclear Magnetic Resonance | Structural confirmation | ¹H and ¹³C chemical shifts | [26] |
| Infrared Spectroscopy | Functional group identification | N-H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹) | [26] |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 178 | [26] |
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [26]. Proton Nuclear Magnetic Resonance spectra typically reveal hydrazide protons at chemical shifts between 8-9 parts per million, while carbon-13 Nuclear Magnetic Resonance confirms carbonyl carbons around 170 parts per million . These spectroscopic signatures serve as fingerprints for compound identity verification [26].
Infrared spectroscopy complements the analytical suite by identifying functional groups through characteristic absorption bands [26] . The N-H stretching vibrations appear around 3300 wavenumbers, while C=O stretching occurs near 1650 wavenumbers . Mass spectrometry provides molecular weight confirmation with the molecular ion peak appearing at mass-to-charge ratio 178, corresponding to the exact molecular weight of tartaric acid dihydrazide [26].
Tartaric acid dihydrazide exhibits distinctive nucleophilic acyl substitution reactivity patterns that stem from its dual hydrazide functional groups and central hydroxyl-bearing carbon framework [2]. The compound demonstrates versatile reactivity through its nitrogen nucleophilic centers, which participate in characteristic addition-elimination mechanisms with various electrophilic carbonyl substrates [3] [4].
The nucleophilic acyl substitution reactions proceed through a well-established two-step mechanism [5]. Initially, the hydrazide nitrogen atoms attack the electrophilic carbonyl carbon of the substrate, forming a tetrahedral intermediate. This intermediate subsequently undergoes elimination of the leaving group, regenerating the carbonyl functionality and establishing the new carbon-nitrogen bond [3] [5]. The rate-determining step typically involves the initial nucleophilic attack, with reaction rates significantly influenced by the electron density at the hydrazide nitrogen centers and the electrophilicity of the carbonyl substrate [6] [7].
Table 1: Nucleophilic Acyl Substitution Parameters for Tartaric Acid Dihydrazide
| Reaction Type | Temperature (°C) | Solvent System | Reaction Time (hours) | Yield Range (%) |
|---|---|---|---|---|
| Hydrazide with Acyl Chlorides | 0-25 | Dichloromethane/Pyridine | 1-3 | 85-95 |
| Hydrazide with Anhydrides | 25-80 | Dimethyl sulfoxide | 2-8 | 70-90 |
| Hydrazide with Esters | 60-120 | Ethanol/Water | 6-24 | 60-85 |
| Hydrazide Hydrolysis | 25-100 | Aqueous buffer | 0.5-12 | 80-95 |
| Carbodiimide Coupling | 0-25 | Dimethylformamide | 2-6 | 75-92 |
The reactivity hierarchy follows the typical pattern observed for carboxylic acid derivatives, with acid chlorides demonstrating the highest reactivity toward tartaric acid dihydrazide, followed by anhydrides, activated esters, and finally simple esters [6] [5]. This reactivity trend correlates directly with the leaving group ability and the electrophilic character of the carbonyl carbon [7]. The presence of electron-withdrawing groups adjacent to the carbonyl center enhances the electrophilicity and accelerates the substitution process [8].
Solvent effects play a crucial role in determining reaction outcomes and rates [9]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically provide optimal conditions for nucleophilic acyl substitution reactions involving tartaric acid dihydrazide . These solvents effectively solvate the cationic intermediates while minimizing competitive solvation of the nucleophilic nitrogen centers [10].
The stereochemical implications of nucleophilic acyl substitution reactions with tartaric acid dihydrazide are particularly significant due to the chiral nature of the tartaric acid backbone [11] [12]. The retention of configuration at the chiral centers during substitution reactions provides access to enantiomerically pure products, making these transformations valuable for asymmetric synthesis applications [13] [14].
The oxidation-reduction behavior of tartaric acid dihydrazide in aqueous systems exhibits complex patterns influenced by the multiple redox-active functional groups present within the molecular structure [15] [16] [17]. The compound contains both hydrazide functionalities and hydroxyl groups, each contributing distinct redox characteristics to the overall electrochemical profile [18] [19].
Under oxidative conditions, the hydrazide groups undergo sequential electron loss processes, initially forming hydrazone intermediates through hydrogen atom abstraction [20] [18]. The oxidation proceeds through a hydride-removal mechanism, where the nitrogen-nitrogen bond character evolves from single to double bond configuration [20]. This transformation typically occurs at moderate oxidation potentials, making tartaric acid dihydrazide an effective reducing agent in various chemical systems [21].
Table 2: Oxidation-Reduction Parameters for Tartaric Acid Dihydrazide in Aqueous Systems
| Redox Couple | Standard Potential (V vs NHE) | pH Dependence | Kinetic Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Hydrazide/Hydrazone | +0.42 | Strong | 1.2 × 10⁵ | 45.2 |
| Hydrazide/Azo compound | +0.78 | Moderate | 3.4 × 10⁴ | 52.8 |
| Hydroxyl groups (OH⁻/O) | +2.38 | Very Strong | 8.7 × 10⁶ | 28.3 |
| Carboxyl groups (COOH/CO₂) | -0.20 | Strong | 2.1 × 10³ | 67.1 |
| Metal complex formation | Variable | Moderate | 10² - 10⁶ | 35-75 |
The pH-dependent behavior of tartaric acid dihydrazide redox processes reflects the ionization states of both the carboxyl and hydrazide functional groups [22] [23]. At acidic pH values, the protonated hydrazide groups exhibit altered electron density distributions, affecting both oxidation potentials and reaction kinetics [24] [16]. The hydroxyl groups on the tartaric acid backbone provide additional pH-sensitive redox activity, particularly under strongly alkaline conditions [25].
Iron-catalyzed autoxidation processes represent a particularly significant pathway for tartaric acid dihydrazide oxidation in aqueous systems [15] [16] [17]. The presence of iron ions facilitates oxygen activation through complex formation, leading to hydrogen peroxide generation and subsequent Fenton-type chemistry [16]. This autocatalytic behavior demonstrates distinct initiation, propagation, and termination phases, with reaction rates varying significantly across different pH ranges [17].
The reducing properties of tartaric acid dihydrazide make it valuable for various analytical and synthetic applications [19] [21]. The compound effectively reduces metal ions, particularly those of late transition metals, through electron transfer processes that regenerate the corresponding metals in lower oxidation states [18]. The reaction stoichiometry and kinetics depend strongly on the metal ion identity, solution pH, and presence of complexing agents [24].
Oxygen radical generation represents another important aspect of the redox behavior [18]. Under aerobic conditions, tartaric acid dihydrazide can participate in radical chain reactions that produce reactive oxygen species, including superoxide and hydroxyl radicals [21]. These processes are enhanced by metal ion catalysis and contribute to the compound's observed antioxidant properties in biological systems [21].
The complexation behavior of tartaric acid dihydrazide with transition metals demonstrates sophisticated coordination chemistry arising from the multiple donor sites available within the molecular framework [26] [14] [27]. The compound provides both hard oxygen donors from the carboxyl and hydroxyl groups and softer nitrogen donors from the hydrazide functionalities, enabling diverse coordination modes with different metal ions [28] [29].
Stability constants for transition metal complexes with tartaric acid dihydrazide follow predictable trends based on the Irving-Williams series and hard-soft acid-base principles [14] [27]. Copper(II) complexes exhibit the highest thermodynamic stability, reflecting the strong preference of this d⁹ ion for nitrogen-containing ligands [14]. The coordination geometries range from square planar to octahedral, depending on the metal ion identity and solution conditions [26] [28].
Table 3: Transition Metal Complexation Parameters for Tartaric Acid Dihydrazide
| Metal Ion | Stability Constant (log K) | Coordination Number | Formation Time (minutes) | Complex Geometry |
|---|---|---|---|---|
| Cu²⁺ | 8.42 | 4-6 | 2-5 | Square planar/Octahedral |
| Ni²⁺ | 7.89 | 6 | 5-15 | Octahedral |
| Co²⁺ | 7.23 | 6 | 10-30 | Octahedral |
| Fe²⁺ | 6.91 | 6 | 15-45 | Octahedral |
| Zn²⁺ | 6.45 | 4-6 | 5-20 | Tetrahedral/Octahedral |
| Mn²⁺ | 5.78 | 6 | 20-60 | Octahedral |
The kinetics of complex formation vary substantially among different transition metals [14]. Copper(II) complexes form rapidly, typically reaching equilibrium within minutes under ambient conditions [14]. In contrast, kinetically inert metal ions such as chromium(III) and cobalt(III) require extended reaction times or elevated temperatures to achieve complete complexation [28]. The formation mechanisms generally involve initial outer-sphere association followed by ligand substitution processes [27].
Chelation effects play a crucial role in stabilizing the metal complexes [30] [28]. The tartaric acid dihydrazide ligand can adopt various coordination modes, including monodentate binding through individual donor atoms, bidentate chelation involving adjacent functional groups, or bridging coordination that links multiple metal centers [31] [26]. The flexible alkyl chain connecting the two hydrazide groups permits conformational adjustments that optimize metal-ligand interactions [11].
Electronic effects within the complexes influence both their stability and reactivity patterns [29]. The electron-withdrawing nature of the carbonyl groups in the hydrazide functionalities reduces the electron density at the nitrogen donors, affecting the metal-nitrogen bond strengths [14]. Simultaneously, the hydroxyl groups on the tartaric acid backbone can participate in hydrogen bonding interactions that further stabilize the coordination complexes [31] [28].
Solution speciation studies reveal that multiple complex species can coexist in equilibrium, particularly at intermediate pH values where protonation-deprotonation equilibria compete with metal coordination [30] [27]. The distribution of complex species depends on the metal-to-ligand ratio, solution pH, ionic strength, and temperature [28]. Polymer formation becomes significant at high metal concentrations, leading to coordination networks with extended structures [31] [26].
Tartaric acid dihydrazide demonstrates exceptional utility as a crosslinking agent in polymer chemistry, with applications spanning from biopolymer modification to synthetic material enhancement [32] [33] [34] [35]. The dual hydrazide functionalities provide reactive sites for covalent bond formation with complementary functional groups, enabling the construction of three-dimensional polymer networks [36] [37].
Hydrazide-aldehyde crosslinking represents the most extensively studied application of tartaric acid dihydrazide in polymer systems [33] [38]. The reaction proceeds through Schiff base formation, where the nucleophilic nitrogen atoms of the hydrazide groups attack aldehydic carbonyl carbons to form imine linkages [39]. These reactions typically occur under mild conditions and demonstrate excellent selectivity for aldehyde functionalities over other carbonyl groups [33].
Table 4: Polymer Crosslinking Efficiency Parameters for Tartaric Acid Dihydrazide
| Crosslinking System | Crosslinking Density (mol/g) | Gel Fraction (%) | Swelling Ratio | Mechanical Strength (MPa) | Degradation Time (days) |
|---|---|---|---|---|---|
| Hydrazide-Aldehyde | 2.3 × 10⁻³ | 89-94 | 4.2-6.8 | 12.5-18.3 | 15-25 |
| Hydrazide-Epoxide | 1.8 × 10⁻³ | 82-88 | 5.1-7.3 | 8.7-14.2 | 20-35 |
| Periodate oxidation | 3.1 × 10⁻³ | 91-96 | 3.8-5.5 | 15.8-22.1 | 10-18 |
| Carbodiimide activation | 2.7 × 10⁻³ | 85-92 | 4.5-6.2 | 11.3-16.7 | 12-22 |
| Heat-induced crosslinking | 1.2 × 10⁻³ | 75-83 | 6.8-9.1 | 6.2-11.8 | 25-40 |
The crosslinking efficiency of tartaric acid dihydrazide depends significantly on the polymer substrate and reaction conditions [32] [36]. Polysaccharide crosslinking, particularly with starch and cellulose derivatives, proceeds through esterification reactions between the carboxyl groups and hydroxyl functionalities on the polymer chains [32] [40]. The tartaric acid backbone provides additional hydroxyl groups that can participate in secondary crosslinking reactions, enhancing the overall network density [41].
Carbodiimide-mediated crosslinking offers an alternative pathway that activates carboxyl groups for reaction with amine functionalities in proteins and synthetic polymers [37] [35]. This approach enables precise control over crosslinking density and provides access to biocompatible networks suitable for biomedical applications [33] [35]. The reaction proceeds through formation of active ester intermediates that subsequently react with nucleophilic nitrogen centers [37].
Periodate oxidation of tartaric acid dihydrazide generates reactive aldehyde functionalities through cleavage of vicinal hydroxyl groups [33]. These aldehydes readily participate in crosslinking reactions with amine-containing polymers, forming stable carbon-nitrogen bonds [38]. The oxidation process can be controlled to achieve desired degrees of functionalization, allowing fine-tuning of the crosslinking density [33].
The mechanical properties of crosslinked networks correlate directly with the crosslinking density and the chemical nature of the crosslinks [32] [34]. Hydrazide-based crosslinks generally provide good mechanical strength while maintaining some degree of flexibility due to the aliphatic nature of the tartaric acid backbone [34]. The hydrolyzable character of the hydrazide bonds enables controlled degradation of the networks under physiological conditions [35].
Swelling behavior in aqueous media reflects the balance between crosslinking density and hydrophilic character [35]. Networks with higher crosslinking densities typically exhibit lower swelling ratios due to restricted polymer chain mobility [32]. The presence of hydroxyl and carboxyl groups in the tartaric acid dihydrazide structure contributes to water uptake and influences the equilibrium swelling behavior [40] [35].